molecular formula C10H12 B14608536 Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene CAS No. 59275-46-6

Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene

Cat. No.: B14608536
CAS No.: 59275-46-6
M. Wt: 132.20 g/mol
InChI Key: HCMMROKXBRKPOD-UHFFFAOYSA-N
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Description

Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene is a polycyclic hydrocarbon with the molecular formula C10H12. This compound is characterized by its unique structure, which includes multiple fused rings. The compound’s structure is often represented using the SMILES notation C1C2C3CC4C1C2C=CC34 . It is a fascinating molecule due to its complex ring system and the potential for various chemical reactions.

Properties

CAS No.

59275-46-6

Molecular Formula

C10H12

Molecular Weight

132.20 g/mol

IUPAC Name

tetracyclo[4.4.0.02,9.05,8]dec-3-ene

InChI

InChI=1S/C10H12/c1-2-6-9-4-10(6)8-3-7(9)5(1)8/h1-2,5-10H,3-4H2

InChI Key

HCMMROKXBRKPOD-UHFFFAOYSA-N

Canonical SMILES

C1C2C3CC4C1C2C=CC34

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition and Intramolecular Variants

The Diels-Alder reaction remains a cornerstone for constructing polycyclic frameworks. In the context of tetracyclo[4.4.0.0²,⁹.0⁵,⁸]dec-3-ene, intramolecular Diels-Alder (IMDA) cycloaddition has been employed to establish its fused bicyclic architecture. For instance, thermal treatment of cyclopentadiene derivatives at elevated temperatures (e.g., 135°C in toluene under pressure) induces regioselective [4+2] cyclization, yielding the tetracyclic core. Key to this approach is the pre-organization of the diene and dienophile moieties within a single precursor, as demonstrated in the synthesis of advanced intermediates en route to sesquiterpenoids.

Boron trifluoride etherate (BF₃·O(C₂H₅)₂) has also been utilized as a Lewis acid catalyst to facilitate cycloadditions involving dicyclopentadiene derivatives. Optimal conditions for such reactions include a molar ratio of 1:1.2 (substrate:catalyst) at 60–80°C, achieving yields of 68.4–83.7% for structurally related tetracyclic ethers. While these studies focus on ether derivatives, the methodology is directly transferable to the hydrocarbon system through careful selection of starting materials.

Ring-Opening Metathesis Polymerization (ROMP)

Grubbs-catalyzed ROMP offers a versatile route to functionalized polycyclic compounds. In one protocol, endo- and exo-norbornene derivatives undergo metathesis with Grubbs Catalyst® 3rd Generation (G3) in dichloromethane at −20°C, producing polymers with controlled stereochemistry. Subsequent hydrogenation using RuHCl(CO)(PPh₃)₃ in o-xylene/DMAc (2:1 v/v) at 135°C selectively saturates double bonds while preserving the tetracyclic framework. This two-step strategy—polymerization followed by hydrogenation—ensures high molecular weight (Mₙ ≈ 10³–10⁶) and low dispersity (Đ = 1.09–1.63).

Table 1: ROMP and Hydrogenation Conditions for Tetracyclic Derivatives

Catalyst Temperature (°C) Solvent Time (h) Yield (%) Mₙ (×10³) Đ
G3 −20 CH₂Cl₂ 6 98 168 1.25
RuHCl 135 o-xylene 6 >99 22 1.09

Acid-Catalyzed Cyclization

Boron trifluoride etherate (BF₃·O(C₂H₅)₂) catalyzes the cyclization of unsaturated precursors into tetracyclic structures. In a representative procedure, dicyclopentadiene reacts with glycerol at 60–80°C under inert conditions, forming tetracyclic ethers via electrophilic addition. Although this study targets ether derivatives, replacing glycerol with proton sources (e.g., water or alcohols) could adapt the method for hydrocarbon synthesis. Reaction parameters such as catalyst loading (5–10 mol%) and reaction time (4–8 h) critically influence yield and regioselectivity.

Reductive Methods and Post-Synthetic Modifications

Sodium-potassium (Na-K) alloy reductions have been explored for saturating polycyclic systems. For example, tricyclo[4.4.4.0]tetradecane derivatives are reduced using Na-K in tetrahydrofuran (THF), achieving quantitative conversion. Applied to tetracyclo[4.4.0.0²,⁹.0⁵,⁸]dec-3-ene, this method could selectively hydrogenate specific double bonds while maintaining structural integrity.

Post-synthetic modifications, such as Burgess reagent-mediated dehydrations, further refine the tetracyclic framework. Syn-elimination pathways favor the formation of thermodynamically stable isomers, as evidenced by the synthesis of cyclopentadiene intermediates en route to tetracyclic sesquiterpenoids.

Thermal and Pressure-Driven Cyclizations

Heating precursors in sealed pressure tubes (e.g., toluene at 135°C) promotes intramolecular cyclizations without exogenous catalysts. This approach leverages the inherent strain in norbornene derivatives, driving the formation of the tetracyclic core via concerted mechanisms.

Chemical Reactions Analysis

Types of Reactions

Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of less complex hydrocarbons.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogens or other electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions vary. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields simpler hydrocarbons. Substitution reactions can produce a wide range of derivatives depending on the substituents introduced.

Scientific Research Applications

Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of polycyclic hydrocarbons and their reactions.

    Biology: The compound’s derivatives may be explored for potential biological activity.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: The compound can be used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in a range of chemical reactions, which can be exploited in different applications. For instance, its ability to undergo Diels-Alder reactions makes it valuable in synthetic organic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene is unique due to its specific ring structure and the types of reactions it can undergo. Its ability to participate in Diels-Alder reactions and other transformations makes it a valuable compound in synthetic organic chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tetracyclo[4.4.0.0²,⁹.0⁵,⁸]dec-3-ene, and what key reaction parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via Diels-Alder reactions or cycloaddition strategies. For example, analogous tetracyclic systems have been prepared using maleimide derivatives and fulvene precursors under anhydrous conditions, with yields dependent on solvent polarity (e.g., THF vs. dichloromethane) and temperature gradients . Optimization requires monitoring steric hindrance at bridgehead positions (C2, C5, C8, C9) using computational models (e.g., DFT) to predict transition-state energies .

Q. Which spectroscopic techniques are optimal for characterizing the stereochemistry of Tetracyclo[4.4.0.0²,⁹.0⁵,⁸]dec-3-ene?

  • Methodological Answer : X-ray crystallography is critical for resolving bridgehead stereochemistry, while ¹³C-NMR can distinguish between axial and equatorial substituents based on coupling constants (e.g., J values for vicinal protons). For dynamic conformational analysis, variable-temperature NMR (VT-NMR) in deuterated DMSO or CDCl₃ reveals ring-flipping barriers .

Q. How does the compound’s strain energy impact its reactivity in ring-opening reactions?

  • Methodological Answer : Strain energy (estimated via molecular mechanics simulations) influences susceptibility to acid-catalyzed ring-opening. Comparative studies with tricyclic analogs (e.g., tricyclo[5.2.1.0²,⁶]decenes) show higher reactivity in tetracyclic systems due to increased angular strain at the C2-C9 bridgehead .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for Tetracyclo[4.4.0.0²,⁹.0⁵,⁸]dec-3-ene derivatives be resolved?

  • Methodological Answer : Contradictions in antimicrobial or antiviral activity (e.g., against Staphylococcus aureus or BVDV) may arise from impurities in stereoisomeric mixtures. High-performance liquid chromatography (HPLC) with chiral columns can isolate enantiomers, while dose-response assays (e.g., IC₅₀ comparisons) under standardized protocols reduce variability . Statistical tools like ANOVA identify significant differences between batches .

Q. What computational frameworks predict the compound’s behavior in [4+2] cycloadditions?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G* basis sets models frontier molecular orbitals (HOMO-LUMO gaps) to assess regioselectivity. Machine learning models trained on analogous bicyclic systems (e.g., norbornene derivatives) improve accuracy in predicting reaction pathways .

Q. How do solvent polarity and temperature affect conformational dynamics in solution?

  • Methodological Answer : Molecular dynamics (MD) simulations paired with 2D NOESY NMR reveal solvent-dependent populations of boat vs. chair conformations. For example, polar solvents (e.g., water) stabilize chair forms via hydrogen bonding, while apolar solvents (e.g., hexane) favor boat conformations due to reduced steric clashes .

Data Analysis and Theoretical Frameworks

Q. What statistical methods address contradictions in thermodynamic stability data across studies?

  • Methodological Answer : Meta-analysis of calorimetry data (e.g., ΔHf measurements) using weighted least-squares regression accounts for instrument-specific errors. Theoretical frameworks like Benson group increment theory validate experimental stability trends by comparing strain energies .

Q. How can factorial design optimize reaction conditions for scaled synthesis?

  • Methodological Answer : A 2<sup>k</sup> factorial design tests variables (e.g., catalyst loading, temperature, solvent ratio) to identify interactions affecting yield. Response surface methodology (RSM) then pinpoints optimal conditions, minimizing side reactions like dimerization .

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